molecular formula C17H12ClNO3 B13692856 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid

8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13692856
M. Wt: 313.7 g/mol
InChI Key: CLCAMRVLJMPLMS-UHFFFAOYSA-N
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Description

8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with chloro and methoxy substituents. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid has been widely studied for its applications in:

Mechanism of Action

The mechanism of action of 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid is unique due to the combination of chloro, methoxy, and phenyl substituents on the quinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

8-chloro-5-methoxy-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12ClNO3/c1-22-14-8-7-12(18)16-15(14)11(17(20)21)9-13(19-16)10-5-3-2-4-6-10/h2-9H,1H3,(H,20,21)

InChI Key

CLCAMRVLJMPLMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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